Perfluorobutanesulfonate

説明

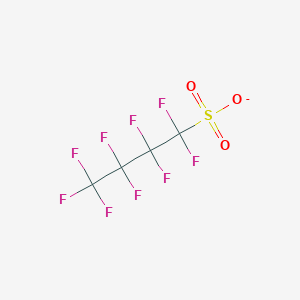

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNAGYHADQMCM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9O3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873015 | |

| Record name | Perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45187-15-3 | |

| Record name | Perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Perfluorobutanesulfonic Acid (PFBS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluorobutanesulfonic acid (PFBS) is a synthetic per- and polyfluoroalkyl substance (PFAS) that has seen widespread use in industrial and consumer products. Its chemical stability and unique properties have made it a replacement for longer-chain PFAS, such as perfluorooctanesulfonic acid (PFOS). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, relevant experimental protocols, and known signaling pathway interactions of PFBS.

Chemical Structure and Identification

PFBS is characterized by a four-carbon perfluorinated chain attached to a sulfonic acid functional group. Due to the strength of the carbon-fluorine bonds, PFBS is exceptionally stable and persistent in the environment. Under typical environmental pH conditions, it exists predominantly in its anionic form, perfluorobutanesulfonate.

Chemical Formula: C₄HF₉O₃S

Molecular Structure:

Physicochemical Properties

The following tables summarize the key physicochemical properties of PFBS. These values are essential for understanding its environmental fate, transport, and biological interactions.

| Identifier | Value |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid |

| CAS Number | 375-73-5 |

| Molecular Formula | C₄HF₉O₃S |

| Molecular Weight ( g/mol ) | 300.10 |

| Property | Value | Notes |

| Appearance | Colorless liquid or corrosive solid | |

| Boiling Point (°C) | 152 - 212 | Wide range reported in literature. |

| Melting Point (°C) | -93.9 to -21 | Wide range reported in literature. |

| Vapor Pressure (mm Hg at 25°C) | 0.0268 - 0.104 (predicted) | |

| Water Solubility | High | Potassium salt (K+PFBS) is 52.6 g/L.[1] |

| pKa (Acid Dissociation Constant) | ~ -3.3 (Estimated) | Considered a very strong acid. |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 (neutral form), -1.8 (at 23°C, pH dependent) | [2] |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.2 - 2.7 | Indicates high mobility in soil.[1] |

Experimental Protocols

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the physicochemical properties of chemicals like PFBS. For quantification in various matrices, advanced analytical techniques are utilized.

General Protocol for Physicochemical Property Determination

The determination of properties like boiling point, melting point, vapor pressure, and water solubility generally follows the OECD Guidelines for the Testing of Chemicals, Section 1. The octanol-water partition coefficient (Log Kow) is a critical parameter for assessing the bioaccumulation potential of a substance. A common method for its determination is the HPLC method (OECD Guideline 117).

HPLC Method for Log Kow Estimation: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Log Kow.

-

System Preparation: An HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol (B129727) and water.

-

Calibration: A series of reference compounds with known Log Kow values are injected to create a calibration curve by plotting their retention times against their Log Kow values.

-

Sample Analysis: The PFBS sample is injected under the same conditions, and its retention time is measured.

-

Calculation: The Log Kow of PFBS is then calculated from the regression equation of the calibration curve.

Analytical Method for PFBS Quantification in Environmental and Biological Matrices

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of PFBS.

Sample Preparation (General Steps):

-

Extraction: Solid-phase extraction (SPE) is a widely used technique to extract and concentrate PFBS from aqueous samples. For solid matrices like soil or tissue, methods like pressurized liquid extraction (PLE) may be employed.

-

Cleanup: The extract is further purified to remove interfering substances. This may involve additional SPE steps or other cleanup techniques.

-

Analysis: The final extract is analyzed by LC-MS/MS. Isotope dilution, using a labeled internal standard (e.g., ¹³C₄-PFBS), is often used for accurate quantification.

Signaling Pathway and Experimental Workflows

Recent research has begun to elucidate the biological effects of PFBS and the signaling pathways it may disrupt. The following diagrams illustrate a key signaling pathway affected by PFBS and common experimental workflows used in its toxicological assessment.

MEK/ERK Signaling Pathway

Studies have shown that PFBS can potentiate adipogenesis in 3T3-L1 preadipocytes, in part, through the activation of the MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Experimental Workflow: Zebrafish Developmental Toxicity Assay

The zebrafish model is frequently used to assess the developmental toxicity of chemicals due to its rapid development and genetic similarity to humans.

Experimental Workflow: 3T3-L1 Adipogenesis Assay

The 3T3-L1 cell line is a well-established in vitro model for studying adipocyte differentiation (adipogenesis).

References

Perfluorobutanesulfonate (PFBS): A Comprehensive Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutanesulfonate (PFBS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has emerged as a significant environmental contaminant of concern.[1] Utilized as a replacement for the longer-chain perfluorooctanesulfonate (B1231939) (PFOS), PFBS is found in a wide array of industrial and consumer products, including stain-resistant fabrics, food packaging, and firefighting foams.[2][3] Its chemical stability, conferred by the strong carbon-fluorine bond, results in high persistence in the environment.[1][4] This technical guide provides an in-depth analysis of the environmental fate and transport of PFBS, presenting key quantitative data, detailed experimental protocols, and visual representations of its environmental pathways.

Physicochemical Properties of PFBS

The environmental behavior of PFBS is fundamentally governed by its physicochemical properties. As a short-chain perfluoroalkane sulfonate, it exhibits high water solubility and low volatility.[3][5] PFBS is a strong acid and exists predominantly as the sulfonate anion in typical environmental pH ranges.[2]

| Property | Value | Reference |

| Chemical Formula | C4HF9O3S | [4] |

| Molar Mass | 300.10 g/mol | [1] |

| Water Solubility | 52.6 g/L (for potassium salt at 22.5–24 °C) | [3] |

| Vapor Pressure | 0.104 mm Hg (predicted for free acid) | [4] |

| Boiling Point | 152 °C (for free acid) | [4] |

| Log Koc | 1.2 to 2.7 | [3] |

Environmental Fate and Transport

The environmental journey of PFBS is characterized by high mobility in aquatic systems and the potential for long-range transport. Its resistance to degradation processes contributes to its persistence and widespread distribution.

Partitioning Behavior in Soil and Sediment

The mobility of PFBS in terrestrial environments is largely dictated by its interaction with soil and sediment particles. The key parameters governing this partitioning are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the solid-water distribution coefficient (Kd). Due to its relatively low affinity for organic carbon, PFBS is generally poorly adsorbed to soil and sediment, leading to a high potential for leaching into groundwater.[5][6]

| Parameter | Value Range | Key Influencing Factors | References |

| Log Koc | 1.2 - 2.7 | Soil organic matter content, clay content, pH | [3] |

| Kd (Soil-Water Partitioning Coefficient) | <0 to ~3 (log Kd) | Soil properties (e.g., organic carbon, clay content), solution pH | [7] |

Mobility in Aquatic Systems

Owing to its high water solubility and low sorption potential, PFBS is highly mobile in surface water and groundwater.[3][8] This mobility facilitates its transport over long distances within aquatic environments, leading to contamination of water bodies far from the original source of release.[5] Studies have detected PFBS in various water matrices, including drinking water, groundwater, and surface water.[3]

Atmospheric Transport and Deposition

While volatilization of PFBS from water is considered negligible due to its low air-water partition coefficient, atmospheric transport can occur through the movement of contaminated water droplets and direct emissions.[2] Modeling studies suggest that PFBS has the potential for long-range atmospheric transport.[2] Atmospheric deposition, through both wet (precipitation) and dry processes, serves as a pathway for PFBS to contaminate soil and surface waters in remote locations.[9][10][11]

Bioaccumulation and Bioconcentration

PFBS has the potential to bioaccumulate in living organisms, although to a lesser extent than its long-chain counterparts like PFOS. The bioconcentration factor (BCF), which measures the uptake of a chemical from water, and the bioaccumulation factor (BAF), which considers all routes of exposure, are key metrics for assessing this potential.[12] Studies have shown that PFBS can accumulate in various aquatic organisms, with BCF values varying by species.[13] It is important to note that the bioaccumulation of PFBS can be concentration-dependent, with lower BCFs observed at higher exposure concentrations.[13]

| Organism Type | Species | Parameter | Value (L/kg) | Reference |

| Crustacean | Palaemonetes varians | BCF | 50 - 200 | [14] |

| Fish | Multiple Species | BAF (median logBAF) | Data available for general PFAS, specific PFBS values vary | [12] |

| Zebrafish | Danio rerio | BCF | Lower than PFOS, PFHxS, F-53B, and OBS | [13] |

Degradation Pathways

PFBS is highly resistant to environmental degradation processes, including hydrolysis, photolysis, and biodegradation.[4] No significant degradation of PFBS has been observed under typical environmental conditions.[2] While some advanced oxidation processes have shown the potential to degrade PFBS in laboratory settings, its persistence remains a major concern in the natural environment.[15] However, PFBS can be formed as a degradation product from precursor compounds, such as certain perfluorobutane sulfonamides.[16][17]

Experimental Protocols

Standardized and reliable experimental methods are crucial for accurately assessing the environmental fate and transport of PFBS. The following sections detail the methodologies for key experiments.

Determination of Soil-Water Partitioning Coefficient (Kd) - Batch Equilibrium Method

Objective: To determine the equilibrium partitioning of PFBS between soil/sediment and water. This protocol is based on the principles outlined in OECD Guideline 106.

Materials:

-

Test soil/sediment, air-dried and sieved (<2 mm)

-

PFBS stock solution of known concentration

-

Background electrolyte solution (e.g., 0.01 M CaCl2)

-

Centrifuge tubes with screw caps (B75204) (low-adsorption material, e.g., polypropylene)

-

Orbital shaker

-

Centrifuge

-

Analytical instrumentation for PFBS quantification (e.g., LC-MS/MS)

Procedure:

-

Soil Preparation: Characterize the soil for properties such as organic carbon content, pH, and texture.

-

Preliminary Test: Conduct a preliminary test to determine the appropriate soil-to-solution ratio, equilibration time, and PFBS concentration range.

-

Definitive Test:

-

Weigh a known amount of soil into a series of centrifuge tubes.

-

Add a known volume of the PFBS working solution (prepared in the background electrolyte) to each tube. Include control samples without soil to account for potential adsorption to the container walls.

-

Securely cap the tubes and place them on an orbital shaker. Agitate at a constant temperature for the predetermined equilibration time.

-

After equilibration, centrifuge the tubes at a sufficient speed and duration to separate the solid and aqueous phases.

-

Carefully collect an aliquot of the supernatant (aqueous phase) for PFBS analysis.

-

-

Analysis: Quantify the concentration of PFBS in the aqueous phase using a validated analytical method.

-

Calculation: Calculate the amount of PFBS sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration. The Kd is then calculated as the ratio of the PFBS concentration in the soil (mg/kg) to the PFBS concentration in the water (mg/L) at equilibrium.

Determination of Bioconcentration Factor (BCF) in Fish

Objective: To determine the potential for PFBS to accumulate in fish from the surrounding water. This protocol is based on the principles of OECD Guideline 305.

Materials:

-

Test fish species (e.g., zebrafish, fathead minnow)

-

Aquaria with a flow-through or static-renewal system

-

PFBS stock solution

-

Apparatus for maintaining water quality parameters (temperature, pH, dissolved oxygen)

-

Fish food (low in PFBS)

-

Analytical instrumentation for PFBS quantification in water and fish tissue

Procedure:

-

Acclimation: Acclimate the test fish to the experimental conditions for a specified period.

-

Exposure (Uptake) Phase:

-

Expose the fish to a constant, sublethal concentration of PFBS in the water.

-

Maintain a control group of fish in water without PFBS.

-

At predetermined time intervals, sample a subset of fish and water from the exposure tanks.

-

Analyze the fish tissue (whole body or specific organs) and water samples for PFBS concentration.

-

-

Depuration (Elimination) Phase:

-

After the exposure phase, transfer the remaining fish to clean, PFBS-free water.

-

Continue to sample fish at predetermined time intervals to measure the rate of PFBS elimination.

-

-

Analysis: Homogenize the fish tissue samples and extract PFBS for quantification. Analyze the water samples directly or after appropriate preparation.

-

Calculation: The BCF is calculated as the ratio of the PFBS concentration in the fish (mg/kg wet weight) to the PFBS concentration in the water (mg/L) at steady state (when uptake and elimination rates are equal).

Mandatory Visualizations

Caption: Environmental fate and transport pathways of PFBS.

Caption: Workflow for determining the soil-water partitioning coefficient (Kd).

Caption: Workflow for determining the bioconcentration factor (BCF) in fish.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. oecd.org [oecd.org]

- 3. PFAS Concentrations in Soil Versus Soil Porewater: Mass Distributions and the Impact of Adsorption at Air-Water Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Quantifying sources of variability in fish bioaccumulation factor estimates for perfluoro‐n‐octane sulfonic acid: study design effects and implications for water quality criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of perfluoroalkyl substances (PFAS) in soil, water, and home garden produce - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Using Suction Lysimeters for Determining the Potential of Per- and Polyfluoroalkyl Substances to Leach from Soil to Groundwater: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.au.dk [pure.au.dk]

- 17. researchgate.net [researchgate.net]

The Ubiquitous Contaminant: A Technical Guide to the Sources and Occurrence of PFBS in Aquatic Ecosystems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluorobutanesulfonic acid (PFBS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an emerging contaminant of significant concern due to its widespread presence and persistence in the environment. Initially introduced as a replacement for the longer-chain and more bioaccumulative PFOS, PFBS is now detected globally in various environmental compartments, particularly aquatic ecosystems. Its high water solubility and mobility contribute to its transport in surface and groundwater.[1] This technical guide provides a comprehensive overview of the sources, occurrence, and analytical methodologies for PFBS in aquatic environments, tailored for researchers, scientists, and drug development professionals.

Sources of PFBS in Aquatic Ecosystems

The presence of PFBS in aquatic environments stems from a variety of anthropogenic activities, both direct and indirect. The primary sources include industrial manufacturing and use, disposal of consumer products, and specialized applications such as firefighting foams.

1.1 Industrial Discharges: Industrial facilities that manufacture or utilize PFBS and related precursor compounds are significant point sources of contamination. PFBS is used in the production of paints, cleaning agents, and water- and stain-repellent coatings.[2] Wastewater discharges from these facilities can introduce PFBS directly into nearby water bodies.[1][3] The textile and chrome electroplating industries have also been identified as users of PFBS-based chemicals.[2][4]

1.2 Wastewater Treatment Plants (WWTPs): Municipal and industrial WWTPs are major conduits for PFBS into aquatic ecosystems.[1] These facilities receive PFBS from various domestic and industrial sources.[5] Conventional wastewater treatment processes are largely ineffective at removing PFBS, leading to its discharge in treated effluent.[6][7] Studies have shown that while some long-chain PFAS may be partially removed through sorption to sludge, short-chain compounds like PFBS remain in the aqueous phase and are discharged.[6] In some cases, concentrations of PFAAs can even increase within WWTPs due to the biotransformation of precursor compounds.[5]

1.3 Landfill Leachate: Landfills serve as repositories for a wide array of consumer and industrial products containing PFAS.[8][9] Over time, these compounds leach from the waste materials and contaminate the landfill leachate.[10][11] This leachate, which is often transported to WWTPs for treatment, represents a significant and persistent source of PFBS to the aquatic environment.[8] The composition of PFAS in leachate can be complex, with short-chain compounds like PFBS being major contributors to the total PFAS concentration.[11][12]

1.4 Aqueous Film-Forming Foams (AFFF): AFFF used for extinguishing flammable liquid fires, particularly at military bases, airports, and firefighter training facilities, are a major source of PFAS contamination, including PFBS.[1][13][14] The historical and ongoing use of AFFF has led to the direct release of these chemicals into the soil and groundwater, which subsequently contaminates nearby surface waters.[13][15] Precursors present in some AFFF formulations can also degrade into PFBS in the environment.[13]

1.5 Atmospheric Deposition: PFBS can be transported over long distances in the atmosphere and deposited into aquatic ecosystems through wet and dry deposition. While volatilization from water is considered negligible for PFBS, its presence in the air can result from direct emissions or the transport of contaminated water droplets.[2] Atmospheric deposition is considered a diffuse source of PFAS contamination to soils, surface waters, and groundwater. For large water bodies like the Great Lakes, atmospheric deposition, particularly through gas absorption for shorter-chain compounds like PFBS, is an important input pathway.

Occurrence of PFBS in Aquatic Environments

PFBS has been detected in a wide range of aquatic environments globally. The following tables summarize the quantitative data on PFBS concentrations reported in various studies.

Table 1: Occurrence of PFBS in Surface Water and Groundwater

| Location/Study | Water Type | PFBS Concentration Range (ng/L) | Mean/Median Concentration (ng/L) | Detection Frequency | Citation(s) |

| Northeastern United States | Rivers and Estuaries | ND - 6.2 | - | 82% | [2] |

| Various States, USA (Wastewater Impacted) | Surface Water | ND - 47 | - | 64% | [2] |

| Large Water Systems, USA | Surface Water | - | 212 (of detections) | 0.05% | |

| Large Water Systems, USA | Groundwater | - | 136 (of detections) | 0.05% | |

| Southern and Central California, USA (Downstream of WWTPs) | Freshwater Streams | Below detection - 1929 | - | - | |

| Ashida River System, Japan | Surface Water | 1.4 - 9,200 | - | 100% | |

| European Rivers (Rhine, etc.) | River Water | 0.46 - 146 | - | - | [2] |

| Italian River Basin | River Water | ND - 16,000 | - | 39% | [2] |

ND: Not Detected

Table 2: Occurrence of PFBS in Wastewater and Landfill Leachate

| Source | Location/Study | PFBS Concentration Range (ng/L) | Mean/Median Concentration (ng/L) | Citation(s) |

| Wastewater Treatment Plant Influent | China | 19,600 - 232,000 (Total PFAS) | - | [6] |

| Wastewater Treatment Plant Effluent | China | 15,500 - 234,000 (Total PFAS) | - | [6] |

| Landfill Leachate | Germany | 31 - 12,819 (Total PFCs) | 24% of total PFCs (mean contribution) | [12] |

| Landfill Leachate | Washington State, USA | 61 - 172,976 (Total PFAS) | - | [10] |

| Landfill Leachate | Japan (Industrial Waste) | 210 - 27,000 | 15,000 (average) |

Experimental Protocols for PFBS Analysis

The standard analytical approach for the quantification of PFBS in aqueous samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on widely accepted methods such as U.S. EPA Method 537.1 and Method 1633.[1][13]

3.1 Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in polypropylene (B1209903) bottles. Preserve with a dechlorinating agent (e.g., Trizma for EPA 537.1) if residual chlorine is present.[6]

-

Fortification: Spike the sample with isotopically labeled internal standards to allow for quantification by isotope dilution.[9]

-

Cartridge Conditioning: Condition a weak anion exchange (WAX) or a polystyrene-divinylbenzene (SDVB) SPE cartridge by passing methanol (B129727) and then reagent water through it.[8]

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).[8][10]

-

Cartridge Rinsing and Drying: Rinse the cartridge with reagent water to remove interferences. Dry the cartridge thoroughly by drawing air or nitrogen through it.[8]

-

Elution: Elute the trapped analytes, including PFBS, from the cartridge using a small volume of a suitable solvent, typically methanol, which may be amended with a base like ammonium (B1175870) hydroxide.[9][10]

-

Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[9] The final extract is then ready for LC-MS/MS analysis.

3.2 Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Inject the prepared extract into an LC system. Use a C18 or similar reversed-phase column to separate PFBS from other compounds in the extract. A delay column is often used to separate any background PFAS contamination from the analytical system.[1]

-

Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with additives like ammonium acetate, is used as the mobile phase.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both native PFBS and its isotopically labeled internal standard. For PFBS, a common transition is m/z 299 → 80.[9]

-

Quantification: Quantify the concentration of PFBS in the sample by comparing the peak area of the native analyte to that of the corresponding labeled internal standard (isotope dilution method).[9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways of PFBS into aquatic ecosystems, a conceptual workflow for its analysis, and a potential signaling pathway of its toxicological effects.

Caption: Major sources and pathways of PFBS contamination in aquatic ecosystems.

Caption: A generalized experimental workflow for the analysis of PFBS in water samples.

Caption: Potential toxicological signaling pathways of PFBS in aquatic organisms.

References

- 1. Reproductive toxicity of perfluorobutane sulfonate in zebrafish (Danio rerio): Impacts on oxidative stress, hormone disruption and HPGL axis dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Waterborne exposure to PFOS causes disruption of the hypothalamus-pituitary-thyroid axis in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of PPAR signaling disrupts pancreas development in the zebrafish, Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Poly- and Perfluoroalkyl Substances (PFAS): Do They Matter to Aquatic Ecosystems? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Per- and Polyfluoroalkyl (PFAS) Disruption of Thyroid Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Occurrence and toxicity mechanisms of perfluorobutanoic acid (PFBA) and perfluorobutane sulfonic acid (PFBS) in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perfluorohexanesulfonic acid (PFHxS) induces hepatotoxicity through the PPAR signaling pathway in larval zebrafish (Danio rerio) | U.S. Geological Survey [usgs.gov]

- 15. researchgate.net [researchgate.net]

Toxicological Profile of Perfluorobutanesulfonate (PFBS) in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutanesulfonate (PFBS) is a short-chain perfluoroalkyl substance (PFAS) that has been used as a replacement for longer-chain PFAS, such as perfluorooctanesulfonate (B1231939) (PFOS). Its widespread use and persistence in the environment have raised concerns about its potential adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of PFBS in rodent models, summarizing key findings on its toxicity, and delving into the underlying mechanisms of action. The information is presented to support researchers, scientists, and drug development professionals in understanding the potential risks associated with PFBS exposure.

Executive Summary

PFBS exhibits a range of toxic effects in rodents, with the liver, thyroid, and nervous system being primary targets. While its acute toxicity is relatively low, subchronic exposure can lead to various adverse outcomes. Developmental and reproductive toxicity studies have also revealed potential risks. Mechanistically, PFBS is known to activate the peroxisome proliferator-activated receptor alpha (PPARα), disrupt thyroid hormone homeostasis, and interfere with neurotransmitter signaling pathways. This guide provides a detailed examination of these findings, supported by quantitative data, experimental protocols, and visual representations of key biological pathways.

Data Presentation

Table 1: Acute Toxicity of PFBS in Rodents

| Species | Strain | Sex | Route of Administration | LD50 | Reference |

| Rat | Not Specified | Male | Oral Gavage | 430 mg/kg | [1][2] |

| Mouse | Not Specified | - | Oral | Data Not Available | - |

Table 2: Subchronic Toxicity of PFBS in Rats (NTP TOX-96)[3]

| Parameter | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings at LOAEL |

| Body Weight | Male | 312.5 | 625 | Decreased body weight |

| Female | 625 | 1000 | Decreased body weight | |

| Liver Weight | Male | 312.5 | 625 | Increased absolute and relative liver weight |

| Female | 625 | 1000 | Increased absolute and relative liver weight | |

| Clinical Chemistry | Male | 312.5 | 625 | Decreased cholesterol and triglycerides |

| Female | 625 | 1000 | Decreased cholesterol and triglycerides | |

| Thyroid Hormones | Male | < 625 | 625 | Decreased total and free thyroxine (T4) |

| Female | < 625 | 625 | Decreased total and free thyroxine (T4) | |

| Histopathology | Male | 312.5 | 625 | Hepatocellular hypertrophy |

| Female | 625 | 1000 | Hepatocellular hypertrophy |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 3: Reproductive and Developmental Toxicity of PFBS in Rodents

| Study Type | Species | Strain | Dosing (mg/kg/day) | Key Findings | Reference |

| Two-Generation Reproductive Toxicity | Rat | Sprague-Dawley | 0, 30, 100, 300, 1000 | No adverse effects on reproduction. Parental toxicity (increased liver and kidney findings) at ≥300 mg/kg/day. Developmental NOAEL >1000 mg/kg/day. | [3] |

| Developmental Toxicity | Mouse | CD-1 | Not specified | Decreased pup body weight, delayed eye opening, delayed vaginal opening and first estrus, smaller ovarian and uterine size in adult offspring. | [4] |

Experimental Protocols

Subchronic Toxicity Study in Rats (NTP TOX-96)

-

Test Substance: Perfluorobutane sulfonic acid (PFBS)

-

Animal Model: Male and female Hsd:Sprague Dawley® SD® rats.[5]

-

Administration: Gavage, once daily for 28 days.[5]

-

Dose Groups: 0, 62.5, 125, 250, 500, and 1000 mg/kg/day in deionized water with 2% Tween® 80.[5]

-

Observations: Clinical signs, body weight, food consumption, clinical pathology (hematology and serum chemistry), and gross pathology were evaluated.

-

Endpoint Analysis: At the end of the study, animals were euthanized, and a complete necropsy was performed. Organ weights were recorded, and tissues were collected for histopathological examination. Thyroid hormone levels were also analyzed.[5]

Two-Generation Reproductive Toxicity Study in Rats (Lieder et al., 2009)

-

Test Substance: Potassium this compound (K+PFBS).[3]

-

Animal Model: Male and female Sprague-Dawley rats.[3]

-

Administration: Oral gavage.[3]

-

Dose Groups: 0, 30, 100, 300, and 1000 mg/kg/day.[3]

-

Study Design:

-

Parental (P) Generation: Males and females were dosed for 10 weeks prior to mating, during mating, and through gestation and lactation for females.[3]

-

First Filial (F1) Generation: Offspring were selected and dosed from weaning through maturity, mating, and production of the F2 generation.[3]

-

Second Filial (F2) Generation: Pups were not directly dosed but were evaluated for developmental endpoints.[3]

-

-

Endpoints Evaluated:

-

Parental: Clinical signs, body weight, food consumption, estrous cycles, sperm parameters, mating performance, fertility, gestation length, and parturition. Gross and microscopic pathology of reproductive organs.[3]

-

Offspring: Viability, litter size, sex ratio, body weight, developmental landmarks (anogenital distance, eye opening, etc.), and survival.[3]

-

Signaling Pathways and Mechanisms of Toxicity

PPARα Activation in the Liver

PFBS is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism in the liver.[6] Activation of PPARα by PFBS leads to the transcription of target genes involved in fatty acid oxidation, resulting in hepatocellular hypertrophy.[5]

Disruption of Thyroid Hormone Homeostasis

PFBS exposure has been shown to decrease circulating levels of thyroid hormones, particularly thyroxine (T4), in rodents.[5] The proposed mechanisms involve enhanced hepatic clearance of T4. PFBS can induce the expression of UDP-glucuronosyltransferases (UGTs), enzymes that glucuronidate T4, marking it for excretion. It may also up-regulate deiodinase 1 (DIO1), which converts T4 to the more active triiodothyronine (T3).[1]

Neurotoxicity and Interference with Neurotransmitter Signaling

Emerging evidence suggests that PFBS can exert neurotoxic effects by interfering with key neurotransmitter systems. Studies on PFAS, including PFBS, indicate potential disruption of dopaminergic and glutamatergic signaling, which are crucial for cognitive function, motor control, and mood regulation. The precise mechanisms for PFBS are still under investigation, but may involve alterations in neurotransmitter synthesis, release, and receptor function.

Discussion and Conclusion

The toxicological profile of this compound in rodents reveals a spectrum of effects, with the liver, thyroid, and nervous system being prominent targets. The activation of PPARα is a key initiating event for the observed hepatic effects, consistent with the broader class of perfluoroalkyl substances. The disruption of thyroid hormone homeostasis is another significant finding, with potential implications for development and metabolic regulation.

While a two-generation reproductive toxicity study in rats did not show direct adverse effects on reproductive performance, developmental effects have been noted in mice, suggesting species-specific sensitivities. The emerging evidence of neurotoxicity, particularly the interference with critical neurotransmitter systems, highlights an area that warrants further investigation to fully understand the potential for long-term neurological consequences of PFBS exposure.

It is important to note the absence of chronic toxicity and carcinogenicity data for PFBS in rodents, which represents a significant data gap in the comprehensive risk assessment of this compound. Future research should aim to address this gap and further elucidate the molecular mechanisms underlying the observed toxicities, particularly in the context of low-dose and chronic exposures.

This technical guide provides a consolidated resource for understanding the current state of knowledge on the toxicological profile of PFBS in rodents. The presented data, protocols, and mechanistic pathways are intended to aid researchers and professionals in the fields of toxicology and drug development in their ongoing efforts to evaluate the safety of PFBS and other related compounds.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. The PPARα-dependent rodent liver tumor response is not relevant to humans: Addressing misconceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A two-generation oral gavage reproduction study with potassium this compound (K+PFBS) in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.state.mn.us [health.state.mn.us]

- 5. PFOS-induced thyroid hormone system disrupted rats display organ-specific changes in their transcriptomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of mouse and human peroxisome proliferator-activated receptor-α in modulating the hepatic effects of perfluorooctane sulfonate in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioaccumulation Potential of PFBS in Freshwater Fish

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutane sulfonic acid (PFBS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has been widely used as a replacement for its longer-chain counterpart, perfluorooctane (B1214571) sulfonate (PFOS). Due to the persistence and potential for bioaccumulation of legacy PFAS compounds, understanding the environmental fate of shorter-chain alternatives like PFBS is of paramount importance. This technical guide provides a comprehensive overview of the bioaccumulation potential of PFBS in freshwater fish, synthesizing key quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Bioaccumulation Data

The bioaccumulation potential of PFBS in freshwater fish has been investigated in several studies, yielding key metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). These values provide insights into the extent to which PFBS can accumulate in fish from the surrounding water and through their diet.

| Parameter | Species | Value | Tissue | Reference |

| Bioconcentration Factor (BCF) | Zebrafish (Danio rerio) | 63.8 | Whole body | [1] |

| Biomagnification Factor (BMF) | Rainbow Trout (Oncorhynchus mykiss) | >0.02 | Not specified | [2][3] |

Note: A BMF value below 1 suggests that PFBS does not biomagnify in the food chain for this species under the studied conditions.[2][3]

Tissue Distribution of PFBS

Studies have shown that PFBS does not distribute evenly throughout the fish body. The liver has been identified as a primary target organ for PFBS accumulation.

| Species | Tissue | Key Findings | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Liver, Blood, Kidney, Skin | Identified as main target tissues for PFAS, including PFBS. The liver was the main target organ with 0.11% of the total ingested PFBS recovered in this organ. | [2][3] |

| Fathead Minnow (Pimephales promelas) | Liver, Kidney, Gonad | By day 21 of exposure, the highest concentrations of total PFAS were found in the liver, followed by the kidney and then the gonad. | [4] |

| Zebrafish (Danio rerio) | Brain | PFBS accumulation in the brain tissue was confirmed. | [5] |

Experimental Protocols

The standardized methodology for assessing the bioaccumulation of chemicals in fish is outlined in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 305. This protocol involves two main phases: an uptake phase and a depuration phase.

OECD 305: Bioaccumulation in Fish

The OECD 305 guideline provides a framework for determining the bioconcentration and biomagnification potential of chemical substances in fish. The test can be conducted through aqueous or dietary exposure.

Key Methodological Steps:

-

Test Organism: A suitable fish species is selected, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and fathead minnow (Pimephales promelas) being commonly used.

-

Acclimation: Fish are acclimated to laboratory conditions before the start of the experiment.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (e.g., PFBS) in the water (for BCF determination) or through their diet (for BMF determination) for a specific period, typically 28 days. Water and fish tissue samples are collected at regular intervals to measure the concentration of the substance.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (free of the test substance) for a depuration period, also typically 28 days. Tissue samples are collected at intervals to determine the rate of elimination of the substance from the fish.

-

Chemical Analysis: The concentration of the test substance in water and fish tissue samples is quantified using sensitive analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The data from the uptake and depuration phases are used to calculate the BCF or BMF, as well as the uptake rate constant (k1) and the elimination rate constant (k2).

dot

Caption: Workflow of a typical OECD 305 bioaccumulation study.

Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of PFBS in biological and environmental samples due to its high sensitivity and selectivity.

General Protocol for Fish Tissue Analysis:

-

Sample Homogenization: Fish tissue is homogenized to create a uniform sample.

-

Extraction: PFBS is extracted from the tissue matrix using a suitable solvent, often acetonitrile.

-

Cleanup: The extract is cleaned up to remove interfering substances, such as lipids, which can affect the accuracy of the analysis.

-

Instrumental Analysis: The cleaned extract is injected into the LC-MS/MS system for separation and quantification of PFBS.

dot

Caption: General workflow for the analytical quantification of PFBS in fish tissue.

Bioaccumulation Kinetics

The bioaccumulation of PFBS in fish is a dynamic process involving both uptake from the environment and elimination from the organism. These processes are described by kinetic rate constants.

-

Uptake Rate Constant (k1): Represents the rate at which a chemical is taken up by the fish from the surrounding water.

-

Elimination Rate Constant (k2): Represents the rate at which a chemical is eliminated from the fish's body.

The ratio of these two constants can be used to calculate the kinetic Bioconcentration Factor (BCFk = k1/k2).

While specific uptake and elimination rate constants for PFBS in freshwater fish are not widely reported in the literature, one study on rainbow trout provided estimated elimination half-lives for PFBS in various tissues after dietary exposure.

| Tissue | Elimination Half-life (days) |

| Muscle | 8.4 |

| Liver | 20.4 |

| Blood | 8.2 |

Data from a study on adult rainbow trout after dietary exposure.

dot

Caption: A simplified model of PFBS bioaccumulation kinetics in freshwater fish.

Conclusion

The available data suggests that PFBS has a low to moderate potential for bioaccumulation in freshwater fish. The reported BCF and BMF values are significantly lower than those of its long-chain predecessor, PFOS. However, PFBS does accumulate in fish tissues, with a preference for the liver, blood, and kidneys. The elimination of PFBS from fish tissues is relatively slow, with half-lives on the order of days to weeks.

For researchers, scientists, and drug development professionals, it is crucial to consider the bioaccumulation potential of PFBS and other PFAS compounds in environmental risk assessments and in the development of new chemicals. The standardized protocols, such as OECD 305, provide a robust framework for generating reliable data on the bioaccumulation of these substances. Further research is needed to fully elucidate the uptake and elimination kinetics of PFBS in a wider range of freshwater fish species and to understand the potential for trophic transfer in different aquatic food webs.

References

- 1. researchgate.net [researchgate.net]

- 2. Tissue specific uptake and elimination of perfluoroalkyl acids (PFAAs) in adult rainbow trout (Oncorhynchus mykiss) after dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomagnification and tissue distribution of perfluoroalkyl substances (PFASs) in market-size rainbow trout (Oncorhynchus mykiss) [pubmed.ncbi.nlm.nih.gov]

- 4. Bioconcentration of Per- and Polyfluoroalkyl Substances and Precursors in Fathead Minnow Tissues Environmentally Exposed to Aqueous Film-Forming Foam-Contaminated Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Human Health Risk Assessment of Perfluorobutanesulfonate (PFBS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorobutanesulfonate (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for longer-chain PFAS like perfluorooctane (B1214571) sulfonate (PFOS). Due to its widespread use and persistence in the environment, understanding its potential impact on human health is critical. This technical guide provides a comprehensive overview of the human health risk assessment of PFBS, synthesizing key toxicological and epidemiological findings. It details experimental methodologies for pivotal studies, presents quantitative data in a structured format, and visualizes key molecular pathways implicated in PFBS toxicity. The primary health concerns associated with PFBS exposure include effects on the thyroid, kidney, and developmental processes. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development engaged in the evaluation of PFBS and related compounds.

Introduction

This compound (PFBS) is a synthetic chemical belonging to the extensive family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a fully fluorinated carbon chain, which imparts properties such as thermal stability and resistance to water and oil. PFBS was introduced as a replacement for PFOS and other long-chain PFAS, with the assumption that its shorter carbon chain would lead to reduced bioaccumulation and toxicity. Indeed, PFBS has a significantly shorter biological half-life in humans (approximately 26-35 days) compared to PFOS (several years).[1][2] However, its high mobility in water and persistence in the environment have led to widespread human exposure, necessitating a thorough assessment of its potential health risks.

This guide provides an in-depth technical examination of the human health risk assessment of PFBS, focusing on key toxicological endpoints, underlying mechanisms of action, and the experimental approaches used to elucidate them.

Toxicokinetics

The toxicokinetic profile of PFBS has been studied in several species, including rats, monkeys, and humans. A key finding is the comparatively rapid elimination of PFBS from the body relative to its longer-chain counterparts.

Absorption, Distribution, Metabolism, and Excretion

PFBS is readily absorbed following oral exposure.[3] Following absorption, it distributes primarily in the serum and to a lesser extent in the liver and kidneys.[4] Unlike many organic compounds, PFBS is not significantly metabolized in the body. The primary route of excretion is via the urine.[1][2]

Interspecies Differences

Significant differences in the toxicokinetics of PFBS have been observed across species, which is a critical consideration for human health risk assessment. The serum elimination half-life is notably shorter in rats (hours) and monkeys (days) compared to humans (weeks).[1][2][4] These differences are crucial for extrapolating findings from animal studies to humans and for deriving human equivalent doses (HEDs).

Table 1: Toxicokinetic Parameters of PFBS in Different Species

| Parameter | Rat (Male) | Rat (Female) | Monkey (Male) | Monkey (Female) | Human |

| Serum Elimination Half-life | ~4.5 hours[1] | ~4.0 hours[1] | ~95 hours[1] | ~83 hours[1] | ~26 days[1] |

| Primary Route of Excretion | Urine[1] | Urine[1] | Urine[1] | Urine[1] | Urine[1] |

Hazard Identification and Characterization

Toxicological studies in animal models have identified several target organs and systems for PFBS toxicity. The most consistently observed effects are on the thyroid and kidneys. Developmental effects have also been reported.

Thyroid Effects

Disruption of thyroid hormone homeostasis is a key concern for PFBS exposure. Animal studies have demonstrated that PFBS can decrease serum levels of thyroxine (T4).[5][6][7] The proposed mechanisms for this disruption include competitive binding to thyroid hormone transport proteins, such as transthyretin (TTR), and interference with thyroid hormone synthesis.[5][8][9]

Kidney Effects

The kidneys are a primary target organ for PFBS toxicity. In a 90-day oral toxicity study in rats, PFBS induced minimal-to-mild hyperplasia of the epithelial cells of the medullary and papillary tubules. This effect is considered a sensitive endpoint for PFBS-induced toxicity.

Developmental and Reproductive Toxicity

Developmental toxicity studies in mice have indicated that PFBS exposure can lead to delayed development, such as delayed eye opening.[10] A two-generation reproductive toxicity study in rats, however, did not show significant effects on reproductive parameters at the doses tested.[11]

Table 2: Key Toxicological Endpoints for PFBS

| Study Type | Species | Key Findings | NOAEL | LOAEL | BMDL |

| 90-Day Oral Toxicity | Rat | Kidney tubular epithelial hyperplasia | - | - | - |

| Two-Generation Reproduction | Rat | No significant reproductive effects | 1000 mg/kg/day | >1000 mg/kg/day | - |

| Developmental Toxicity | Mouse | Delayed eye opening | - | - | - |

| Subchronic Oral Toxicity | Rat | Decreased serum T4 | - | - | 0.84 mg/kg/day (HED) |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; BMDL: Benchmark Dose Lower Confidence Limit; HED: Human Equivalent Dose. Specific NOAEL/LOAEL/BMDL values can vary depending on the specific study and endpoint.

Mechanisms of Toxicity

The molecular mechanisms underlying PFBS toxicity are still under investigation, but several key pathways have been implicated.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFBS has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and energy homeostasis.[12][13][14][15][16] Activation of PPARα is a well-established mechanism for the hepatotoxicity of many PFAS compounds in rodents. While PFBS is a weaker activator of PPARα compared to longer-chain PFAS, this pathway is still considered a relevant mechanism for its effects on the liver.

Caption: PFBS activation of the PPARα signaling pathway.

MAPK/ERK Signaling Pathway

Some in vitro studies suggest that PFBS may affect the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway.[17][18][19][20][21] This pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway could contribute to some of the observed toxic effects of PFBS.

Caption: Potential involvement of PFBS in the MAPK/ERK signaling pathway.

Thyroid Hormone Disruption Pathway

PFBS is known to disrupt thyroid hormone homeostasis. This can occur through multiple mechanisms, including competition with thyroxine (T4) for binding to the transport protein transthyretin (TTR), leading to increased T4 excretion. Additionally, PFBS may interfere with the synthesis of thyroid hormones in the thyroid gland.

References

- 1. A comparison of the pharmacokinetics of this compound (PFBS) in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Per- and Polyfluoroalkyl (PFAS) Disruption of Thyroid Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism [mdpi.com]

- 9. Frontiers | Thyroid Disrupting Effects of Old and New Generation PFAS [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MAPK/Erk Pathway | Sino Biological [sinobiological.com]

- 20. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 21. ptglab.com [ptglab.com]

Unveiling the Ubiquitous Contaminant: A Technical Guide to PFBS Exposure in Indoor Environments

For Immediate Release

A comprehensive technical guide released today sheds light on the pervasive nature of perfluorobutane sulfonic acid (PFBS), a member of the PFAS "forever chemicals" family, within indoor environments. This guide, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the sources, concentrations, and analytical methodologies related to PFBS contamination indoors, offering a critical resource for understanding and mitigating human exposure.

The guide meticulously compiles and presents quantitative data from numerous studies, highlighting the significant presence of PFBS in everyday surroundings. From household dust to consumer products, the data underscores the varied and often overlooked pathways of exposure to this persistent chemical.

PFBS: A Hidden Hazard in Plain Sight

Perfluorobutane sulfonic acid, introduced as a replacement for longer-chain PFAS compounds like PFOS, is now understood to be a widespread environmental contaminant. Its presence in a vast array of consumer products leads to its accumulation in indoor settings, creating potential long-term exposure risks. This guide synthesizes the current scientific knowledge to provide a clear picture of where PFBS is found and at what levels.

Quantitative Insights into Indoor PFBS Contamination

The following tables summarize the concentrations of PFBS found in various indoor matrices, providing a valuable comparative overview for researchers.

Table 1: PFBS Concentrations in Indoor Dust

| Location/Study | Sample Type | Detection Frequency | Concentration Range (ng/g) | Median/Mean Concentration (ng/g) | Reference |

| North Carolina and Ohio, USA | Homes and Daycare Centers | 33% | <12.5 - 1,150 | 9.11 (median) | [1] |

| United States | Household Dust | 92% | - | 86 (25th percentile) - 782 (75th percentile) | [2] |

| Guangzhou, South China | House Dust | - | - | 17.6 (median) | [3] |

| North Carolina, USA | Residential Homes | - | - | < MDL | [4] |

| United States and Canada | Fire Stations | - | - | < MDL | [4] |

| Various (US, UK, Australia, Germany) | Household Dust | - | - | 359 (mean of detects) | [1] |

| Boston, USA | Offices | 10% | - | - | [2] |

| Boston, USA | Homes | 3% | - | - | [2] |

Table 2: PFBS Concentrations in Indoor Air

| Location/Study | Sample Type | Detection Frequency | Concentration (pg/m³) | Reference |

| Tromsø, Norway | Indoor Air | - | <0.5 | [5] |

| North Carolina, USA | Indoor Air (PM2.5) | - | Detected, but specific values for PFBS not isolated | [6] |

| Michigan, USA | Ambient Air (potential for indoor contribution) | - | Detected, but specific indoor concentrations not provided | [7] |

Table 3: PFBS Concentrations in Consumer Products

| Product Category | Product Type | Concentration | Unit | Reference |

| Leather | - | up to 120 | µg/kg | [8][9] |

| Textiles | Outdoor wear | <0.05 - 1.01 | µg/m² | |

| Waterproof clothing | 0.192 - 2.10 | µg/m² | ||

| Swimsuit | 0.05 | µg/m² | ||

| Tablecloth | <0.01 - 0.02 | µg/m² | ||

| Children's snowsuit | 0.01 | µg/m² | ||

| Footwear | - | 0.623 - 19.7 | µg/m² | |

| Cleaning/Protectant Agents | Carpet & Upholstery Protectors | 45.8 and 89.6 | ng/g | [2] |

| Carpet Shampoo | 25.7 and 911 | ng/g | [2] | |

| Floor Wax | 143 | ng/g | [2] | |

| Food Packaging | Fast food packaging | Detected in 7/20 samples | - | [2] |

Understanding the Pathways of Exposure

The primary sources of PFBS in indoor environments are consumer products treated with PFAS for their stain-, water-, and grease-resistant properties.[2] These chemicals can be released from products into the air and dust, leading to human exposure through inhalation and ingestion. The following diagram illustrates the logical flow from sources to human exposure.

Experimental Protocols for PFBS Analysis

Accurate quantification of PFBS in various indoor matrices is crucial for exposure assessment. This guide details the common methodologies employed in scientific research.

Analysis of PFBS in Indoor Dust

A typical workflow for the analysis of PFBS in indoor dust involves sample collection, extraction, and instrumental analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology for PFBS in Indoor Dust:

-

Sample Collection and Preparation: Dust samples are typically collected using a vacuum cleaner with a specific collection filter.[10] The collected dust is then sieved to obtain a homogenous particle size, often less than 150 µm.[10]

-

Extraction: A known mass of the sieved dust is spiked with a mixture of isotopically labeled internal standards to correct for matrix effects and recovery losses. The extraction is commonly performed using organic solvents such as methanol or acetonitrile, often aided by ultrasonication or vortexing to enhance extraction efficiency.[11]

-

Cleanup: The resulting extract is centrifuged, and the supernatant is subjected to a cleanup step, typically using solid-phase extraction (SPE) with cartridges like Oasis WAX or similar, to remove interfering matrix components.

-

Instrumental Analysis: The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The separation is achieved on a C18 analytical column, and detection is performed in negative electrospray ionization (ESI-) mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. Quantification is based on the response of the native PFBS relative to its corresponding labeled internal standard.

Analysis of PFBS in Consumer Products

The analysis of PFBS in consumer products presents unique challenges due to the diverse and complex matrices.

Detailed Methodology for PFBS in Consumer Products (e.g., Textiles):

-

Sample Preparation: A representative portion of the consumer product is accurately weighed. For solid materials like textiles, this may involve cutting the material into small pieces.

-

Extraction: Similar to dust analysis, the sample is spiked with labeled internal standards. The extraction is typically carried out with methanol or a mixture of solvents, often at an elevated temperature and with agitation (e.g., ultrasonication at 60°C for 2 hours) to facilitate the release of PFBS from the product matrix.[12]

-

Cleanup: The extract is centrifuged, and the supernatant may undergo a cleanup procedure using SPE to minimize matrix interference.

-

Instrumental Analysis: The analysis is performed using LC-MS/MS, following similar principles as described for dust analysis.

Analysis of PFBS in Indoor Air

The determination of PFBS in indoor air requires specialized sampling and analytical techniques due to its low concentrations and potential presence in both the gas and particulate phases.

Detailed Methodology for PFBS in Indoor Air:

-

Sampling: Active air sampling is commonly employed, where a known volume of air is drawn through a sorbent tube or a filter to capture PFBS. Thermal desorption (TD) tubes are often used for volatile and semi-volatile PFAS.[13][14][15][16]

-

Analysis: The collected sample is analyzed using thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS/MS). The sorbent tube is heated to release the trapped analytes, which are then transferred to the GC for separation and subsequently detected by the MS/MS. This method allows for the sensitive quantification of a wide range of PFAS, including PFBS, at ultra-trace levels.[13][14][15][16]

This technical guide provides a foundational understanding of PFBS exposure in indoor environments. Continued research is essential to further characterize the sources, refine analytical methods, and ultimately inform strategies to minimize human exposure to this and other PFAS compounds.

References

- 1. Table 5-11, Concentrations of Perfluoroalkyls in Indoor Dust - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Per- and polyfluoroalkyl substances (PFAS) in dust collected from residential homes and fire stations in North America - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 5-10, Concentrations of Perfluoroalkyl in Indoor Aira - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Indoor air concentrations of PM2.5 quartz fiber filter-collected ionic PFAS and emissions to outdoor air: findings from the IPA campaign - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Perfluoroalkyl and polyfluoroalkyl substances in consumer products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perfluoroalkyl and polyfluoroalkyl substances in consumer products [publica.fraunhofer.de]

- 10. Impact of “healthier” materials interventions on dust concentrations of per- and polyfluoroalkyl substances, polybrominated diphenyl ethers, and organophosphate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nilu.no [nilu.no]

- 12. Per- and Polyfluoroalkyl Substances (PFAS) in Consumer Products: An Overview of the Occurrence, Migration, and Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. selectscience.net [selectscience.net]

- 16. chromatographyonline.com [chromatographyonline.com]

Physicochemical Properties of Perfluorobutanesulfonate (PFBS) Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluorobutanesulfonate (PFBS) salts, with a focus on Perfluorobutanesulfonic acid and its potassium salt (K+PFBS). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who work with or encounter these compounds.

Core Physicochemical Data

This compound (PFBS) is a perfluoroalkyl substance (PFAS) characterized by a four-carbon perfluorinated chain attached to a sulfonate head group. Due to the strength of the carbon-fluorine bond, PFBS is exceptionally stable and resistant to degradation.[1] It is typically found as a colorless liquid in its acid form or as a solid salt.[2] The physicochemical properties of PFBS and its salts are crucial for understanding its environmental fate, transport, and biological interactions.

The quantitative data for key physicochemical properties of PFBS and its potassium salt are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Perfluorobutanesulfonic Acid (PFBS)

| Property | Value | References |

| CAS Registry Number | 375-73-5 | [3] |

| Molecular Formula | C₄HF₉O₃S | [3] |

| Molecular Weight | 300.10 g/mol | [4] |

| Physical State | Colorless liquid | [5] |

| Boiling Point | 152 °C | [6] |

| Melting Point | -21 °C to -93.9 °C | [2] |

| Vapor Pressure | 0.104 mm Hg (predicted) | [6] |

| Water Solubility | 0.0017 mol/L | [6] |

| Density | 1.83 g/cm³ (predicted) | [6] |

| pKa | ~ -3.3 (Estimated) | [7] |

| Log Koc | 1.2 – 2.7 | [7][8] |

Table 2: Physicochemical Properties of Potassium this compound (K+PFBS)

| Property | Value | References |

| CAS Registry Number | 29420-49-3 | [3] |

| Molecular Formula | C₄F₉KO₃S | [3] |

| Molecular Weight | 338.18 g/mol | [6] |

| Physical State | White solid | [9] |

| Boiling Point | 447 °C | [6][9] |

| Melting Point | >300 °C | [10][11] |

| Vapor Pressure | 1.12 x 10⁻⁸ mm Hg | [6] |

| Water Solubility | 0.08 mol/L | [6] |

| Density | 1.83 g/cm³ (predicted) | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of any chemical substance. The following sections detail the standard methodologies for the key experiments cited in this guide.

Melting Point Determination (for K+PFBS)

The melting point of a crystalline solid is a key indicator of its purity. For organic salts like K+PFBS, the capillary method is commonly employed.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The K+PFBS sample must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat transfer.[12]

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and packed down to a height of 2-3 mm by tapping the sealed end on a hard surface.[13]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can determine an approximate melting point.

-

A second, more precise measurement is then performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[14]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.[11][13]

-

Water Solubility Determination

The water solubility of PFBS salts is a critical parameter for assessing their environmental mobility. The flask method, as outlined in OECD Guideline 105, is a standard procedure.

Principle: A solute is dissolved in water at a specific temperature until saturation is reached. The concentration of the solute in the aqueous solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Equilibration: An excess amount of the PFBS salt is added to a known volume of distilled water in a glass flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand at the same temperature to allow undissolved material to settle. If necessary, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive for PFAS analysis.[15]

Vapor Pressure Measurement

Due to the low volatility of PFBS salts, specialized methods are required for vapor pressure determination. The gas saturation method is a suitable technique.

Principle: A stream of inert gas is passed through or over the substance at a constant temperature and flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Apparatus:

-

Thermostatically controlled chamber

-

Inert gas supply with flow control

-

Saturation column/vessel containing the sample

-

Trapping system (e.g., sorbent tubes)

-

Analytical instrumentation for quantification (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Sample Preparation: The PFBS sample is placed in the saturation vessel, ensuring a large surface area for efficient gas-vapor equilibration.

-

Saturation: A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the vessel at a constant, known temperature.[16]

-

Vapor Collection: The gas stream exiting the vessel, now saturated with the PFBS vapor, is passed through a trap where the PFBS is collected.[17]

-

Quantification: The amount of PFBS collected in the trap is quantified using a sensitive analytical technique.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the system, and the temperature.

Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient is a measure of a chemical's hydrophobicity. However, for surfactants like PFBS, direct measurement using the traditional shake-flask method is challenging due to their tendency to form emulsions. The slow-stirring method (OECD Guideline 123) is a more appropriate alternative.[9][18]

Principle: The test substance is dissolved in a two-phase system of n-octanol and water, which is stirred slowly to allow for partitioning between the two phases without forming an emulsion. The concentrations in both phases are measured at equilibrium.[4][7][19]

Apparatus:

-

Thermostatically controlled stirred reactor

-

Slow-stirring mechanism

-

Phase separation funnel or centrifuge

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

System Preparation: Water-saturated n-octanol and n-octanol-saturated water are prepared.

-

Equilibration: The PFBS substance is added to a mixture of the two prepared phases in the reactor. The mixture is stirred slowly at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.[9][18]

-

Phase Separation: The stirring is stopped, and the two phases are allowed to separate completely.

-

Quantification: The concentration of PFBS in both the n-octanol and water phases is determined.

-

Calculation: The Log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Logical Relationships

PFBS has been shown to interact with several biological signaling pathways, which is of significant interest in toxicology and drug development. The following diagrams, generated using Graphviz, illustrate some of the key described pathways.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. An improved method for determining the water number for surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. store.astm.org [store.astm.org]

- 6. epa.gov [epa.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. measurlabs.com [measurlabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

Methodological & Application

Application Note: High-Sensitivity Analysis of Perfluorobutanesulfonic Acid (PFBS) in Environmental and Biological Matrices using LC-MS/MS

[AN-PFBS-001]

Abstract

This application note presents a detailed and robust method for the quantitative analysis of Perfluorobutanesulfonic acid (PFBS), a short-chain per- and polyfluoroalkyl substance (PFAS), in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring a highly sensitive and selective analytical method. This document includes comprehensive experimental procedures, instrument parameters, and validated quantitative data.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have been detected globally in wildlife and humans.[1] Perfluorobutanesulfonic acid (PFBS) is often used as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS).[1] Due to its widespread use and potential for human exposure, sensitive and reliable analytical methods are crucial for monitoring PFBS levels in various environmental and biological samples.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard technique for PFAS analysis due to its high sensitivity and selectivity.[1] This application note details a validated isotope dilution LC-MS/MS method for the accurate quantification of PFBS.

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The choice of method depends on the sample matrix.

A. Solid Phase Extraction (SPE) for Water Samples

This protocol is suitable for groundwater, surface water, and wastewater.[3][4]

-

Sample Fortification: To a 250 mL water sample, add an isotopically labeled internal standard (e.g., ¹³C₄-PFBS) to correct for matrix effects and extraction recovery.[3]

-